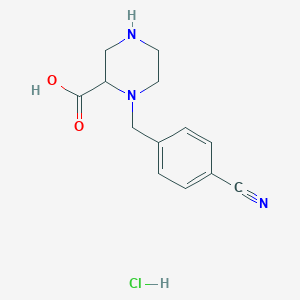

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride

Description

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride (CAS: 1353943-77-7) is a piperazine derivative with a molecular formula of C₁₃H₁₆ClN₃O₂ and a molar mass of 281.74 g/mol . The compound features a piperazine ring substituted at the 1-position with a 4-cyanobenzyl group and at the 2-position with a carboxylic acid moiety, forming a hydrochloride salt.

Key identifiers include:

- ChemSpider ID: 28303581

- MDL Number: MFCD21098681

- Synonyms: 1-[(4-Cyanophenyl)methyl]piperazine-2-carboxylic acid hydrochloride, 1-(4-Cyano-benzyl)-piperazine-2-carboxylic acid hydrochloride.

Properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-7-10-1-3-11(4-2-10)9-16-6-5-15-8-12(16)13(17)18;/h1-4,12,15H,5-6,8-9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEZQEYGMGHFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with piperazine-2-carboxylic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative characterized by a piperazine ring linked to a carboxylic acid and a cyanobenzyl substituent. The molecular formula is C_{12}H_{14}ClN_{3}O_2, indicating the presence of chlorine, nitrogen, and oxygen atoms, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride. These compounds have shown potential against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications at the para-position significantly affect antimicrobial potency .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride | 8 | Staphylococcus aureus |

| 4-Methylpiperazine-2-carboxylic acid | 16 | Escherichia coli |

| 4-Chloropiperazine-2-carboxylic acid | 32 | Pseudomonas aeruginosa |

Central Nervous System Modulation

Piperazine derivatives have been investigated for their effects on the central nervous system (CNS). Studies suggest that compounds like 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride may influence neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression .

Case Study: Anxiety Reduction in Animal Models

A study demonstrated that administration of this compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent .

Fatty Acid Amide Hydrolase Inhibition

The compound has been examined for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have analgesic effects. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against FAAH .

Table 2: FAAH Inhibition Potency

| Compound | IC50 (μM) | Selectivity Ratio (FAAH-1/FAAH-2) |

|---|---|---|

| 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride | 10 | >100 |

| JNJ-1661010 | 5 | >100 |

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as receptors or enzymes . The compound binds to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological research, or therapeutic development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional Group Impact on Properties

Industrial Use

- Polishing Slurries: Piperazine-based surfactants (e.g., sample B and C in ) are used in CeO₂ slurries for semiconductor manufacturing.

- Material Science: Piperazine carboxylic acids are precursors for corrosion inhibitors or coordination polymers, where substituents like cyano or chloro influence material properties .

Biological Activity

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

The synthesis of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine derivatives with appropriate benzyl cyanides and carboxylic acids. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

Anticholinesterase Activity

Research indicates that piperazine derivatives, including 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride, exhibit significant anticholinesterase activity. A study reported competitive inhibition of acetylcholinesterase (AChE) with low micromolar Ki values, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The selectivity for AChE over butyrylcholinesterase (BChE) enhances its therapeutic profile.

Antimicrobial Properties

Studies have shown that piperazine derivatives possess antimicrobial properties. For example, derivatives similar to 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride demonstrated moderate to high activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. Research indicates that piperazine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases .

The biological activity of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride can be attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and receptor functions, influencing various signaling pathways. Molecular docking studies suggest stable binding interactions with AChE and other targets, enhancing its inhibitory effects .

Case Studies

| Study | Findings |

|---|---|

| Anticholinesterase Activity | Exhibited competitive inhibition of AChE with Ki values in the low micromolar range. |

| Antimicrobial Evaluation | Demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Antioxidant Assessment | Effective in scavenging free radicals, indicating potential protective effects against oxidative stress. |

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-cyanobenzyl halides with piperazine-2-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOAt) . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DCM or DMF enhance reactivity .

- Catalyst Use : Triethylamine or DIPEA as bases improve nucleophilic substitution efficiency .

- Purification : Flash chromatography or crystallization with Et₂O/hexane mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the piperazine ring and benzyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection at 254 nm monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. How can researchers determine key physicochemical properties such as solubility and logP for this compound?

- Methodological Answer :

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis quantification .

- logP (Partition Coefficient) : Reverse-phase HPLC using a C18 column calibrated with standard compounds .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride in novel synthetic pathways?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .

- Machine Learning : Training datasets on piperazine derivatives predict optimal reaction conditions (e.g., temperature, solvent) .

- Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding modes for SAR analysis .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) .

- Cross-Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .

- Meta-Analysis : Systematic review of literature to identify variables (e.g., impurity profiles, stereochemistry) affecting results .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-cyanobenzyl position .

- Enzyme Assays : Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) .

- Crystallography : Co-crystal structures with target enzymes reveal critical binding interactions .

Q. How can hydrolytic stability be assessed under physiological conditions to guide formulation studies?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Kinetic Modeling : Pseudo-first-order rate constants quantify degradation rates .

- Stabilizers : Evaluate excipients (e.g., cyclodextrins) to enhance shelf life .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.